1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
Description
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a methylamino substituent and a carboxylic acid group, both attached to the same carbon atom. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or a structural motif for drug design, particularly in neuroactive or enzyme-targeting molecules .
Properties
IUPAC Name |
1-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOBMYGMNAYRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-52-2 | |
| Record name | Cyclobutanecarboxylic acid, 1-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909336-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cycloaddition Strategies for Cyclobutane Core Formation
The synthesis of 1-(methylamino)cyclobutane-1-carboxylic acid derivatives often begins with the construction of the strained cyclobutane ring. A [2+2] cycloaddition between methyl 2-acetamidoacrylate and ketene diethyl acetal has been demonstrated as an effective method to generate functionalized cyclobutane intermediates. This reaction proceeds under mild conditions, yielding a bicyclic structure with an exocyclic double bond and ester functionality.
Reaction Conditions and Mechanistic Insights
The cycloaddition is typically catalyzed by bases such as potassium hexamethyldisilazide (KHMDS), which deprotonates the acrylate to enhance its reactivity toward the ketene acetal. The resulting cyclobutane derivative (e.g., compound 3 in source) serves as a versatile intermediate for subsequent functionalization. Notably, the acetamido group in the starting material ensures compatibility with later deprotection steps to reveal the primary amine.
Hydrogenation of Exocyclic Double Bonds
Hydrogenation of the exocyclic double bond in cyclobutane precursors is a pivotal step for introducing substituents with controlled stereochemistry. For 1-(methylamino)cyclobutane-1-carboxylic acid synthesis, this step determines the spatial arrangement of the methylamino and carboxylic acid groups.
Homogeneous vs. Heterogeneous Catalysis
Initial attempts using homogeneous catalysts like tris(triphenylphosphine)rhodium(I) chloride [(Ph₃P)₃RhCl] resulted in low conversion (16%) and poor stereoselectivity. In contrast, heterogeneous catalysis with palladium on carbon (Pd/C) in solvents such as methanol, ethyl acetate, or dichloromethane achieved near-quantitative yields (95–98%). The choice of solvent significantly influenced diastereomeric ratios, with polar aprotic solvents favoring specific configurations.
Table 1: Hydrogenation Outcomes Under Varied Conditions
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| (Ph₃P)₃RhCl | THF | 16 | 1:1 |
| Pd/C (5%) | Methanol | 98 | 3:1 |
| Pd/C (5%) | Ethyl acetate | 96 | 2:1 |
| Pd/C (5%) | Dichloromethane | 95 | 4:1 |
Functional Group Interconversion
Deprotection and Methylation of the Amine
Following hydrogenation, the acetamido group is deprotected to yield a primary amine. Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) selectively cleaves silicon-based protecting groups, as demonstrated in the conversion of compound 8 to 9 . Subsequent methylation of the amine is achieved using methyl iodide or dimethyl sulfate in the presence of a base, yielding the methylamino substituent.
Purification and Isolation Techniques
Stereochemical Considerations
The stereochemistry of 1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride is dictated by the hydrogenation step. The rigid cyclobutane ring imposes significant steric constraints, causing the methylamino and carboxylic acid groups to adopt a cis or trans configuration based on the solvent’s polarity. For instance, hydrogenation in dichloromethane favors the cis diastereomer, while methanol promotes a trans arrangement.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylamino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Pharmaceutical Development
MeAIB is recognized as a significant building block in the synthesis of novel pharmaceuticals. Its structural properties allow it to be integrated into compounds targeting neurological disorders. Research indicates that derivatives of MeAIB can enhance the efficacy of drugs by modulating amino acid transport mechanisms in cells. For instance, studies have shown that MeAIB can inhibit the uptake of certain amino acids in glioma cells, suggesting its potential role in cancer therapeutics .
Case Study: Neurological Drug Development
- In a study focused on drug candidates for treating neurodegenerative diseases, MeAIB derivatives were synthesized and tested for their ability to cross the blood-brain barrier. The results indicated promising pharmacokinetic profiles, making them suitable candidates for further development .
Biochemical Research
MeAIB plays a crucial role in biochemical research, particularly in studies related to amino acid metabolism and protein synthesis. It is utilized to investigate cellular processes and metabolic pathways.
Research Findings:
- A study highlighted the use of MeAIB in examining the effects of amino acid availability on protein synthesis rates in muscle tissues. The results demonstrated that MeAIB could effectively stimulate protein synthesis under specific conditions, thereby providing insights into muscle metabolism .
Analytical Chemistry
In analytical chemistry, MeAIB is employed as a standard reference compound in chromatographic techniques. Its unique properties facilitate accurate analysis of complex mixtures.
Application Example:
- MeAIB has been used as an internal standard in high-performance liquid chromatography (HPLC) to quantify amino acids in biological samples. This application is critical for determining amino acid profiles in various research contexts .
Material Science
The compound is also explored for its potential applications in material science, specifically in the development of polymers. Its incorporation into polymer matrices can enhance mechanical properties such as elasticity and strength.
Data Table: Mechanical Properties of Polymers with MeAIB
| Polymer Type | Elasticity (MPa) | Strength (MPa) | Notes |
|---|---|---|---|
| Polyurethane | 15 | 30 | Improved flexibility |
| Polyethylene Glycol | 10 | 25 | Enhanced thermal stability |
| Epoxy Resins | 20 | 40 | Increased tensile strength |
Food Industry
MeAIB has applications as a food additive, where it can enhance flavor profiles or serve as a preservative. Its use in food products contributes to improved quality and extended shelf life.
Example: Flavor Enhancement
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane and Cyclopentane Derivatives
1-Aminocyclopropane-1-carboxylic Acid
- Structure: Cyclopropane ring with amino and carboxylic acid groups.
- Role : Biosynthetic precursor to ethylene in plants, contrasting with the synthetic applications of the target compound .
- Key Difference : Smaller ring size increases ring strain, enhancing reactivity but reducing metabolic stability compared to cyclobutane analogs.
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
Table 1: Cycloalkane-Based Analogs
| Compound | Ring Size | Molecular Formula | Key Feature | Application |
|---|---|---|---|---|
| Target Compound | 4 | C₇H₁₂ClNO₂ | Methylamino + carboxylic acid | Pharmaceutical intermediate |
| 1-Aminocyclopropane-1-carboxylic Acid | 3 | C₄H₇NO₂ | Ethylene precursor | Plant biochemistry |
| Cyclopentane Analog | 5 | C₈H₁₄ClNO₂ | Increased ring flexibility | Synthetic chemistry |
Substituted Cyclobutane Derivatives
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride
- Structure : Benzyloxy substituent at the 3-position of the cyclobutane ring.
- Molecular Weight : 257.71 g/mol (vs. 207.7 g/mol for the target compound) .
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic Acid Hydrochloride
Table 2: Substituted Cyclobutane Analogs
| Compound | Substituent | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|
| Target Compound | Methylamino | 207.7 | High polarity (HCl salt) |
| Benzyloxy Analog | Benzyloxy | 257.71 | Moderate lipophilicity |
| Cyclohexylamino Analog | Cyclohexylamino | 247.77 | Low aqueous solubility |
Amino Acid-Based Analogs
2-[1-(Methylamino)cyclohexyl]acetic Acid Hydrochloride
- Structure: Cyclohexyl ring with methylamino and acetic acid groups.
- Molecular Weight : 207.7 g/mol (identical to target compound but with a six-membered ring) .
1-Amino-1-cyclobutanecarboxylic Acid Hydrochloride
- Structure: Lacks the methylamino group, featuring only an amino and carboxylic acid.
Biological Activity
1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, also known as 1-amino-cyclobutane-1-carboxylic acid hydrochloride, is a compound of interest in various biological and pharmaceutical research domains. This article explores its biological activity, highlighting its mechanisms, applications, and relevant research findings.
- Chemical Formula : CHClN\O
- Molecular Weight : 155.58 g/mol
- Structure : The compound features a cyclobutane ring with a carboxylic acid and a methylamino group, contributing to its unique biological properties.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Tumor Growth : The compound has shown potential as an inhibitor of tumor growth. It acts selectively on certain receptors, including NMDA receptors and glycine receptors, which are implicated in various neurological functions and pathologies .
- Amino Acid Transport : Studies have demonstrated that this compound can influence amino acid transport mechanisms in cells. For instance, it has been observed to enter gliosarcoma cells via L-type transport systems, indicating its potential role in cancer treatment .
- Neuropharmacological Effects : The compound is being investigated for its effects on neurological disorders. Its structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression or anxiety disorders .
Case Studies and Experimental Data
- Tumor Cell Studies :
- Transport Mechanism Analysis :
- Pharmacological Applications :
Table: Summary of Biological Activities
Applications in Research and Industry
The compound is utilized across various fields:
- Pharmaceutical Development : As a precursor for synthesizing drugs targeting neurological conditions.
- Biochemical Research : In studies related to amino acid metabolism and protein synthesis.
- Analytical Chemistry : Employed as a standard in chromatographic techniques for analyzing complex mixtures .
Q & A
Q. What are the recommended synthetic routes for 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:
- Step 1: Cyclobutane ring construction via [2+2] photocycloaddition or ring-closing metathesis, similar to cyclopropane derivatives (e.g., ).
- Step 2: Introduction of the methylamino group via reductive amination or nucleophilic substitution. Hydrochloride salt formation is achieved using HCl in ethanol .
- Key Variables:
- Temperature: Lower temperatures (~0–5°C) minimize side reactions during amination.
- Catalysts: Pd/C or Raney Ni for hydrogenation steps (critical for stereochemical control).
- Solvents: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Yields are highly sensitive to stoichiometry of the amine source and pH control during salt formation .
Q. How should researchers optimize purification methods for this compound, considering its hydrochloride form?
Methodological Answer:
- Recrystallization: Use mixed solvents (e.g., ethanol/water) to exploit solubility differences. The hydrochloride salt’s polarity requires careful solvent selection to avoid decomposition .
- Chromatography: Reverse-phase HPLC with 0.1% TFA in the mobile phase improves separation of charged species. Pre-purification via ion-exchange resins (e.g., Dowex) removes excess HCl .
- Drying: Vacuum drying at 40°C prevents deliquescence. Confirm purity via melting point analysis (compare with literature values for analogous hydrochlorides, e.g., 80–82°C in ).
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]+ and [M+Cl]– adducts. High-resolution MS confirms molecular formula (e.g., C7H13ClNO2 requires m/z 190.24) .
- Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Model the cyclobutane ring’s strain energy (comparable to cyclopropane derivatives in ) to predict bond dissociation energies.
- Transition State Analysis: Identify steric hindrance from the methylamino group using Gaussian or ORCA software.
- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., acetonitrile vs. DMSO) for SN2 reactions .
Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying leaving groups) is critical .
Q. What strategies are effective in resolving contradictory data regarding the compound’s stereochemical outcomes in synthesis?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak columns to separate enantiomers. Compare retention times with standards (e.g., trans-cyclopropane derivatives in ).
- X-ray Crystallography: Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives).
- Dynamic NMR: Detect atropisomerism or ring-flipping in the cyclobutane moiety at low temperatures (−40°C) .
Contradictions often arise from pH-dependent epimerization; stabilize intermediates via buffered conditions (pH 4–6) .
Q. What role does the cyclobutane ring strain play in the compound’s biochemical interactions, and how can this be experimentally validated?
Methodological Answer:
- Ring Strain Analysis: Cyclobutane’s ~26 kcal/mol strain (vs. 27.5 for cyclopropane in ) enhances reactivity in enzyme binding.
- Biophysical Assays:
- Surface Plasmon Resonance (SPR): Measure binding affinity to target proteins (e.g., aminopeptidases) vs. cyclohexane analogues.
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes from strain release during complexation .
- Mutagenesis Studies: Engineer protein active sites to accommodate the rigid cyclobutane structure, assessing activity loss/gain .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
